molecular formula C12H24O2 B12311382 Methyl undecanoate-d21

Methyl undecanoate-d21

Cat. No.: B12311382
M. Wt: 221.45 g/mol
InChI Key: XPQPWPZFBULGKT-RQTTZOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl undecanoate-d21 is a deuterium-labeled version of Methyl undecanoate. This compound is primarily used as an internal standard in gas-liquid chromatography. The deuterium labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl undecanoate-d21 is synthesized by incorporating deuterium into Methyl undecanoate. The process involves the esterification of undecanoic acid with methanol-d4 (deuterated methanol) under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl undecanoate-d21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl undecanoate-d21 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl undecanoate-d21 is primarily related to its role as an internal standard. The deuterium labeling allows for precise quantification in analytical techniques such as gas-liquid chromatography. The presence of deuterium atoms affects the compound’s mass, making it distinguishable from non-labeled compounds. This property is particularly useful in tracing and quantifying the compound in complex mixtures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it an ideal internal standard for precise quantification and tracing in various scientific studies. This property sets it apart from other similar compounds that lack deuterium labeling .

Properties

Molecular Formula

C12H24O2

Molecular Weight

221.45 g/mol

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoate

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2

InChI Key

XPQPWPZFBULGKT-RQTTZOOMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC

Canonical SMILES

CCCCCCCCCCC(=O)OC

Origin of Product

United States

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